molecular formula C40H46N4Si4 B13780647 Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane

Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane

Cat. No.: B13780647
M. Wt: 695.2 g/mol
InChI Key: CDTLBSLHCIVQCY-UHFFFAOYSA-N
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Description

Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilylethynyl groups attached to a dihydroporphyrin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane typically involves multiple steps. One common approach is the Sonogashira cross-coupling reaction, which is used to introduce the ethynyl groups. This reaction is often catalyzed by palladium and copper salts under an inert atmosphere . The reaction conditions usually include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound can be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane has potential applications in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the efficacy and targeting of treatments.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can improve their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilylethynyl groups can facilitate binding to these targets, leading to modulation of their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane is unique due to its multiple trimethylsilylethynyl groups and dihydroporphyrin core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C40H46N4Si4

Molecular Weight

695.2 g/mol

IUPAC Name

trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane

InChI

InChI=1S/C40H46N4Si4/c1-45(2,3)25-21-29-33-13-15-35(41-33)30(22-26-46(4,5)6)37-17-19-39(43-37)32(24-28-48(10,11)12)40-20-18-38(44-40)31(23-27-47(7,8)9)36-16-14-34(29)42-36/h13-20,41-42H,1-12H3

InChI Key

CDTLBSLHCIVQCY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)N2

Origin of Product

United States

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